molecular formula C18H22N8O2S B11320436 N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine

N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine

Cat. No.: B11320436
M. Wt: 414.5 g/mol
InChI Key: KNUQEXQQZZLAMU-UHFFFAOYSA-N
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Description

N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a triazole ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached through a thiol-ether linkage.

    Incorporation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Methylation: The final step involves the methylation of the nitrogen atom in the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

N-methyl-4-(morpholin-4-yl)-6-{3-[(2-phenoxyethyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

    N-methyl-4-(morpholin-4-yl)benzylamine: Shares the morpholine ring but lacks the triazine and triazole rings.

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Contains a morpholine ring and a benzyl group but differs in the overall structure.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine: Similar triazine core but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N8O2S

Molecular Weight

414.5 g/mol

IUPAC Name

N-methyl-4-morpholin-4-yl-6-[3-(2-phenoxyethylsulfanyl)-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H22N8O2S/c1-19-15-21-16(25-7-9-27-10-8-25)23-17(22-15)26-13-20-18(24-26)29-12-11-28-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,21,22,23)

InChI Key

KNUQEXQQZZLAMU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)N2CCOCC2)N3C=NC(=N3)SCCOC4=CC=CC=C4

Origin of Product

United States

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